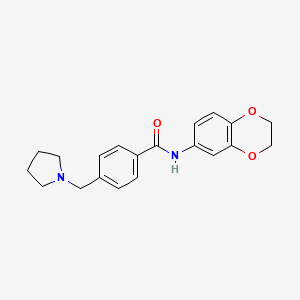
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1-pyrrolidinylmethyl)benzamide
説明
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1-pyrrolidinylmethyl)benzamide, also known as BPBM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPBM is a selective antagonist of the dopamine D3 receptor, which has been implicated in various neurological and psychiatric disorders.
作用機序
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1-pyrrolidinylmethyl)benzamide acts as a selective antagonist of the dopamine D3 receptor, which is predominantly expressed in the mesolimbic and mesocortical pathways of the brain. By blocking the activation of this receptor, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1-pyrrolidinylmethyl)benzamide can modulate the release of dopamine, a neurotransmitter that plays a crucial role in reward processing and motivation.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1-pyrrolidinylmethyl)benzamide has been shown to have significant effects on the biochemical and physiological processes involved in addiction, depression, schizophrenia, and Parkinson's disease. In addiction, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1-pyrrolidinylmethyl)benzamide has been shown to reduce drug-seeking behavior and prevent relapse. In depression, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1-pyrrolidinylmethyl)benzamide has been shown to improve mood and reduce anhedonia. In schizophrenia, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1-pyrrolidinylmethyl)benzamide has been shown to improve cognitive function and reduce positive symptoms. In Parkinson's disease, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1-pyrrolidinylmethyl)benzamide has been shown to improve motor function and reduce dyskinesia.
実験室実験の利点と制限
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1-pyrrolidinylmethyl)benzamide has several advantages for lab experiments, including its high affinity and selectivity for the dopamine D3 receptor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1-pyrrolidinylmethyl)benzamide also has some limitations, including its high cost, limited availability, and potential for off-target effects.
将来の方向性
There are several future directions for the research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1-pyrrolidinylmethyl)benzamide. One direction is to investigate its potential use in combination therapy with other drugs for the treatment of addiction, depression, schizophrenia, and Parkinson's disease. Another direction is to explore its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, further research is needed to fully understand the long-term effects and safety profile of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1-pyrrolidinylmethyl)benzamide.
科学的研究の応用
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1-pyrrolidinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a high affinity and selectivity for the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1-pyrrolidinylmethyl)benzamide has been investigated for its potential use in the treatment of addiction, depression, schizophrenia, and Parkinson's disease.
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(pyrrolidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-20(21-17-7-8-18-19(13-17)25-12-11-24-18)16-5-3-15(4-6-16)14-22-9-1-2-10-22/h3-8,13H,1-2,9-12,14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILHBFWILGBUFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-cyclopentyl-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4878001.png)
![1-(4-methylphenyl)-3-{[4-(1-piperidinylcarbonyl)phenyl]amino}-1-propanone](/img/structure/B4878007.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(2-chloropyridin-3-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4878020.png)
![2-[(4-amino-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4878039.png)
![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)quinoline](/img/structure/B4878042.png)
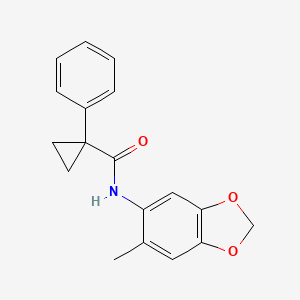
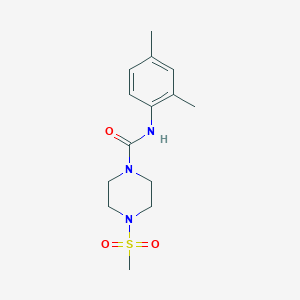
![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B4878056.png)
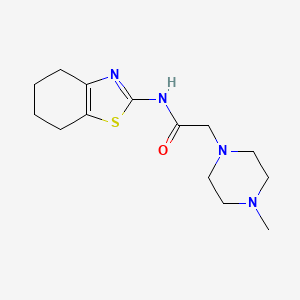
![3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4878077.png)
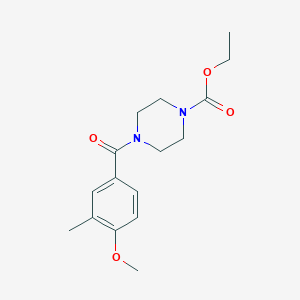
![1-(2,5-dimethoxybenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4878094.png)

![[3-(2-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]methyl 5-chloro-2-thiophenecarboxylate](/img/structure/B4878104.png)